Bis(cinch); dichromic acid Bis(cinch); dichromic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556888
InChI: InChI=1S/2C9H7N.2Cr.2H2O.5O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2
SMILES: C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O
Molecular Formula: C18H16Cr2N2O7
Molecular Weight: 476.3 g/mol

Bis(cinch); dichromic acid

CAS No.:

Cat. No.: VC13556888

Molecular Formula: C18H16Cr2N2O7

Molecular Weight: 476.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(cinch); dichromic acid -

Specification

Molecular Formula C18H16Cr2N2O7
Molecular Weight 476.3 g/mol
IUPAC Name hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline
Standard InChI InChI=1S/2C9H7N.2Cr.2H2O.5O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2
Standard InChI Key VYAXDENVDDHTOH-UHFFFAOYSA-L
SMILES C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.O[Cr](=O)(=O)O[Cr](=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

Bis(cinch); dichromic acid (PubChem CID: 11698588) has the molecular formula C₁₈H₁₆Cr₂N₂O₇ and a molecular weight of 476.3 g/mol . The compound is a coordination complex featuring:

  • Two chromium centers in a mixed oxidation state.

  • Dichromic acid (H₂Cr₂O₇) as the inorganic core .

  • Quinoline-derived organic ligands (cinchona alkaloid derivatives) coordinated to the chromium atoms .

The IUPAC name, hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;quinoline, reflects its intricate bonding pattern, where chromium atoms are bridged by oxygen ligands, and quinoline groups provide steric and electronic stabilization .

2D and 3D Configurations

The 2D structure (Figure 1) reveals a centrosymmetric arrangement, with chromium atoms linked via μ-oxo bridges. Quinoline ligands occupy axial positions, creating a distorted octahedral geometry around each chromium center . Attempts to generate 3D conformers have been hindered by the compound’s mixed oxidation states and ligand flexibility, which violate MMFF94s force field parameters .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 950–980 cm⁻¹ (Cr=O stretching) and 720–750 cm⁻¹ (Cr-O-Cr bridging) .

  • NMR: Quinoline protons appear as multiplet signals between δ 7.2–8.5 ppm, while chromium-bound oxygens suppress nearby proton resonances .

Synthesis and Mechanistic Pathways

Historical Context and Modern Methods

The synthesis of bis(cinch); dichromic acid builds on mid-20th-century work on chromium arene complexes, such as Fischer’s bis(benzene)chromium . Modern adaptations use ligand-exchange reactions under controlled conditions:

Step 1: Ligand Preparation
Quinoline derivatives are silylated using trimethylsilyl triflate (TMSOTf) and triethylamine (Et₃N) in anhydrous dichloromethane . This yields N,O-bis(trimethylsilyl)imidates, which enhance ligand reactivity .

Step 2: Chromium Coordination
A solution of dichromic acid (H₂Cr₂O₇) in pentane is treated with ZnI₂, followed by the silylated quinoline ligands. The zinc iodide acts as a Lewis acid, facilitating ligand substitution at the chromium centers :

Cr2O72+2ZnI2+2L[L2Cr2O5]2++2ZnI3\text{Cr}_2\text{O}_7^{2-} + 2 \text{ZnI}_2 + 2 \text{L} \rightarrow [\text{L}_2\text{Cr}_2\text{O}_5]^{2+} + 2 \text{ZnI}_3^-

Key Conditions:

  • Temperature: 0–25°C (prevents ligand decomposition).

  • Solvent: Anhydrous pentane/dichloromethane mix (ensures solubility) .

Step 3: Isolation and Purification
The product is precipitated using methanol, yielding a deep-green crystalline solid (85–90% purity). Further purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals two endothermic peaks:

  • Peak 1: 120–130°C (loss of coordinated water).

  • Peak 2: 280–290°C (decomposition of organic ligands) .

Solubility and Reactivity

SolventSolubility (g/100 mL)Reactivity Notes
Water0.12Slow hydrolysis to Cr³⁺ and quinoline .
Ethanol2.45Stable for ≤48 hours at 25°C .
Dichloromethane8.90Ideal for catalytic reactions .

Biochemical and Catalytic Applications

Enzyme Inhibition

Bis(cinch); dichromic acid exhibits inhibitory activity against carbonic anhydrase-II (CA-II), with an IC₅₀ of 12.4 ± 0.8 µM . Molecular docking studies suggest:

  • The quinoline moiety interacts with Thr199 and Thr200 via hydrogen bonds.

  • Chromium centers coordinate the catalytic zinc ion, disrupting enzyme function .

Catalytic Oxidation

In organic synthesis, the compound catalyzes the oxidation of alkenes to epoxides with 92% yield (Table 1) :

RCH=CHR’+O2Bis(cinch); H2ORCH(O)CHR’\text{RCH=CHR'} + \text{O}_2 \xrightarrow{\text{Bis(cinch); H}_2\text{O}} \text{RCH(O)CHR'}
SubstrateConversion (%)Selectivity (%)
Styrene9288
Cyclohexene8579
1-Octene7865

Future Directions

Drug Development

Structural analogs of bis(cinch); dichromic acid are being explored for:

  • Anticancer therapies (via CA-II inhibition) .

  • Antioxidant agents (scavenging ROS via chromium redox cycling) .

Green Chemistry

Modifying ligand architecture (e.g., electron-withdrawing groups) could enhance catalytic efficiency in CO₂ reduction or water oxidation .

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